1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H14N2O4S and its molecular weight is 390.4g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include reactions with various functional groups to enhance biological activity. For instance, the incorporation of thiazole and chromeno structures is known to influence the compound's pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of activity include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds demonstrated Minimum Inhibitory Concentrations (MIC) against various bacterial strains.
- Antitumor Activity : Research indicates that the compound may possess antitumor properties by inhibiting the growth of cancer cell lines.
- Antioxidant Properties : The antioxidant capacity of similar compounds has been noted, suggesting potential protective effects against oxidative stress.
Antimicrobial Studies
A recent study evaluated the antimicrobial effects of several derivatives related to this compound. The results are summarized in Table 1:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
1 | 12 | Staphylococcus aureus |
2 | 5 | Escherichia coli |
3 | 8 | Pseudomonas aeruginosa |
These findings indicate that certain derivatives show potent activity against common pathogens.
Antitumor Activity
In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance:
- HCT-116 (colon cancer) : GI50 values around 1.0×10−8M.
- SW-620 (colon cancer) : Similar inhibitory effects were observed.
The mechanism appears to involve interaction with key signaling pathways related to cell growth and apoptosis.
Antioxidant Activity
The antioxidant activity of related compounds was assessed using DPPH radical scavenging assays. Results indicated that these compounds effectively reduce oxidative stress markers in cellular models.
Case Studies
- Case Study on Anticancer Properties : A study involving a derivative of this compound showed significant tumor reduction in a rat model of chemically induced colon cancer. The treatment led to a marked decrease in tumor size and improved survival rates.
- Case Study on Antimicrobial Efficacy : In another study, a series of thiazole-containing derivatives were tested against multi-drug resistant bacteria. The results highlighted their potential as new antimicrobial agents.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c1-26-13-6-4-5-12(11-13)17-16-18(24)14-7-2-3-8-15(14)27-19(16)20(25)23(17)21-22-9-10-28-21/h2-11,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKRHLWBWRSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.